1,3-Dimethyl-2-oxopurin-6-olate,2-hydroxyethyl(trimethyl)azanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxtriphylline is synthesized by reacting theophylline with choline. The reaction typically involves the formation of a salt between theophylline and choline under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, oxtriphylline is produced by combining theophylline and choline in large-scale reactors. The reaction mixture is then subjected to purification processes such as filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxtriphylline undergoes several types of chemical reactions, including:
Oxidation: Oxtriphylline can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the theophylline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various theophylline derivatives and degradation products .
Scientific Research Applications
Oxtriphylline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Industry: Used in the formulation of pharmaceutical products for respiratory diseases.
Mechanism of Action
Oxtriphylline works by releasing theophylline in the body, which then acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to the relaxation of bronchial smooth muscles, dilation of pulmonary blood vessels, and reduced airway responsiveness to allergens and other stimuli .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound of oxtriphylline, used for similar indications.
Aminophylline: Another theophylline derivative used as a bronchodilator.
Dyphylline: A xanthine derivative with bronchodilator properties.
Uniqueness
Oxtriphylline is unique in that it combines the properties of theophylline with the added benefits of choline, which may enhance its bioavailability and therapeutic effects .
Properties
Molecular Formula |
C12H22N5O3+ |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
1,3-dimethyl-5H-purine-2,6-dione;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3-4H,1-2H3;7H,4-5H2,1-3H3/q;+1 |
InChI Key |
OWLKGGHEWDLKNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC2C(=O)N(C1=O)C.C[N+](C)(C)CCO |
Origin of Product |
United States |
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